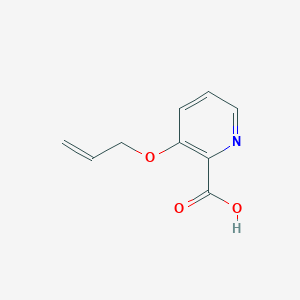
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Overview
Description
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1250286-87-3. It has a molecular weight of 179.18 and its IUPAC name is 3-(allyloxy)-2-pyridinecarboxylic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is 1S/C9H9NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h2-5H,1,6H2,(H,11,12) and the InChI key is ALLGIKWUFVJOBH-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.Scientific Research Applications
Synthesis and Derivatives
- The synthesis of various derivatives of pyridine carboxylic acids, including those related to 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid, has been a topic of interest. For instance, Tomita, Brooks, and Metzler (1966) explored the synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, providing foundational knowledge for understanding similar compounds (Tomita, Brooks, & Metzler, 1966).
Extraction and Separation Techniques
- Pyridine carboxylic acids have been studied extensively for their applications in extraction processes. Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using various diluents, highlighting the importance of these compounds in separation techniques (Kumar & Babu, 2009).
Molecular Interactions and Bonding
- The study of hydrogen bonding in derivatives of pyridine carboxylic acids, such as those investigated by Dobbin et al. (1993), provides insights into the molecular interactions and structural characteristics of these compounds (Dobbin et al., 1993).
Chemical Modifications and Reactions
- The reductive tetraallylation of pyridine carboxylic acids, as explored by Bubnov et al. (1998), demonstrates the versatility of these compounds in chemical reactions and modifications (Bubnov et al., 1998).
Applications in Biochemistry and Pharmaceuticals
- Pyridine carboxylic acids, such as picolinic acid, have been studied for their roles in pharmaceuticals and biochemistry. Datta and Kumar (2014) focused on the reactive extraction of picolinic acid, highlighting its significance in the production of nutritional supplements (Datta & Kumar, 2014).
Supramolecular Chemistry
- The study of isomers of benzoxazolylpropenoic acid by Trujillo-Ferrara et al. (2004) provides insights into supramolecular structures involving carboxylic acids and pyridines, relevant to understanding similar compounds like 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid (Trujillo-Ferrara et al., 2004).
Crystal Engineering
- Research by Long et al. (2014) on the hydrogen-bonding motifs in compounds with carboxylic acid and pyridine functional groups provides valuable insights for crystal engineering strategies (Long et al., 2014).
Metallacycles and Luminescence
- The formation of metallacycles using pyridine-carboxylate ligands, as studied by Wu et al. (2015), illustrates the application of pyridine carboxylic acids in the creation of luminescent materials (Wu et al., 2015).
Heterocyclic Chemistry
- The synthesis of cyanoacetamides and cyclization reactions, as explored by Chigorina et al. (2019), demonstrate the use of pyridine carboxylic acid derivatives in heterocyclic chemistry (Chigorina et al., 2019).
Halocyclization Reactions
- Research by Kalita et al. (2019) on the halocyclization of mercaptonicotinic acid propargyl derivatives further illustrates the reactivity and utility of these compounds in organic synthesis (Kalita et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-prop-2-enoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h2-5H,1,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGIKWUFVJOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



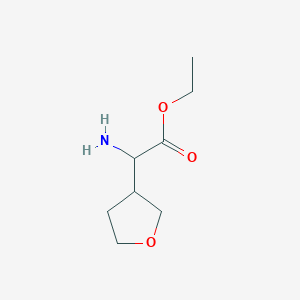
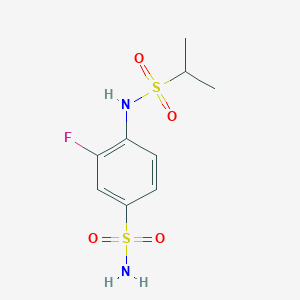
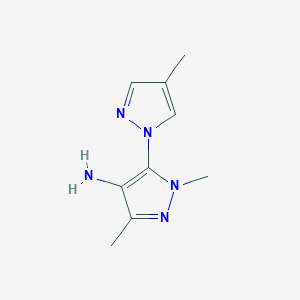
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
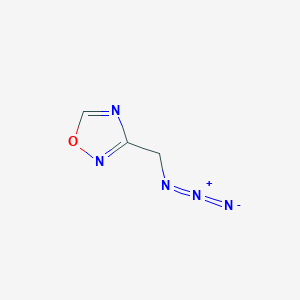
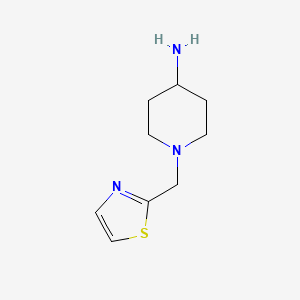
![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
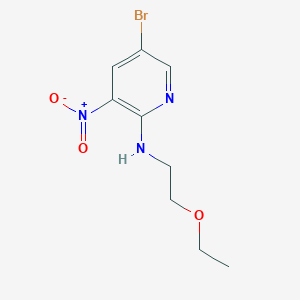
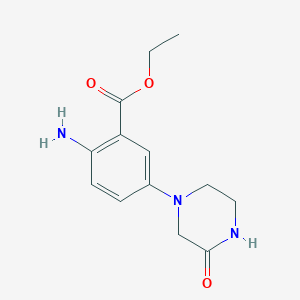
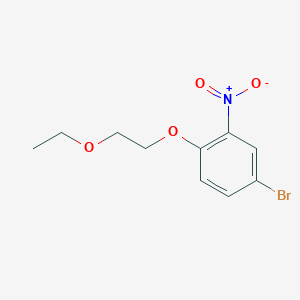
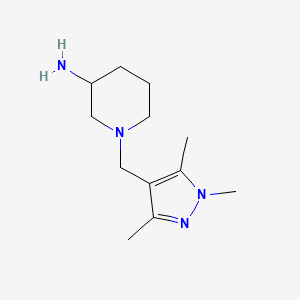
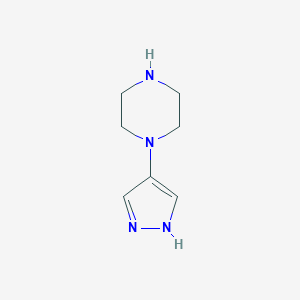
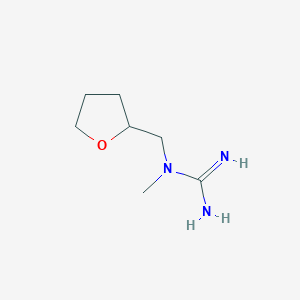
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)